

Fluorogen binding modulator-1 chemical structure and properties

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Compound of Interest		
Compound Name:	Fluorogen binding modulator-1	
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An In-Depth Technical Guide to Fluorogen Binding Modulator-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Fluorogen Binding Modulator-1**. It is intended for scientific professionals engaged in research and development, particularly those utilizing Fluorogen Activating Protein (FAP) technology in high-throughput screening and cellular imaging assays.

Introduction

Fluorogen Binding Modulator-1 (PubChem SID: 125240934) is a small molecule identified as a potent inhibitor of the interaction between fluorogenic dyes and Fluorogen Activating Proteins (FAPs). FAP technology is a powerful tool for studying protein trafficking and localization, where a FAP is genetically fused to a protein of interest. The FAP is non-fluorescent on its own but can bind to a specific, otherwise non-fluorescent dye (a fluorogen), causing the dye to become brightly fluorescent. This modulator, by preventing this interaction, serves as a crucial tool for assay validation and for identifying false positives in drug discovery screens that rely on FAP-based readouts.

Chemical Structure and Physicochemical Properties

Fluorogen Binding Modulator-1 is chemically defined as ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate. Its structure features a sulfonamide group linked to a



piperazine carboxylate moiety.

Fluorogen Binding Modulator-1

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Caption: 2D Chemical Structure of Fluorogen Binding Modulator-1.

The key physicochemical and pharmacological properties of this modulator are summarized in the table below.



Property	Value
IUPAC Name	ethyl 4-{2-[INVALID-LINK amino]acetyl}piperazine-1-carboxylate
Molecular Formula	C16H22CIN3O5S
Molecular Weight	403.88 g/mol
CAS Number	510716-65-1
PubChem CID	1073012
-log EC ₅₀ (AM2.2-β2AR)	6.61
-log EC ₅₀ (AM2.2-GPR32)	6.37
Appearance	Solid at room temperature
LogP	1.3

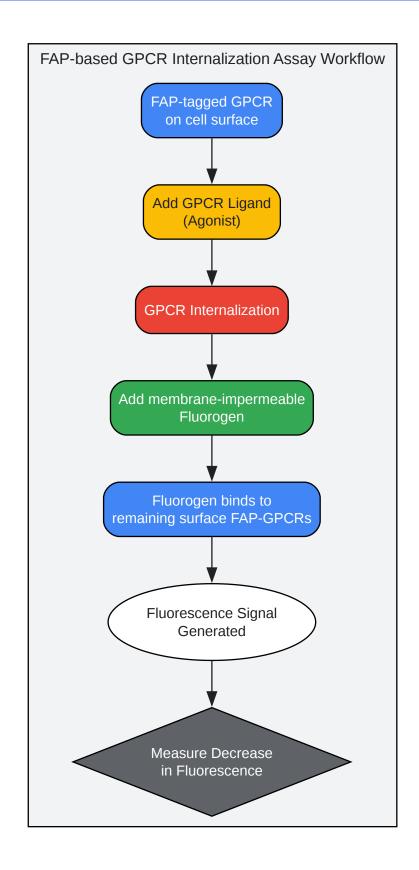
Mechanism of Action

Fluorogen Binding Modulator-1 acts as a competitive, non-fluorescent inhibitor of the FAP-fluorogen interaction. In a typical FAP-based assay, the fluorescence signal is generated when a fluorogen binds to the FAP tag on a target protein. The modulator prevents this binding, thereby blocking the generation of the fluorescent signal.[1]

This mechanism is particularly relevant in high-throughput screens for modulators of protein trafficking, such as G-protein coupled receptor (GPCR) internalization. In these assays, a decrease in fluorescence is interpreted as the internalization of the FAP-tagged receptor, making it inaccessible to a membrane-impermeable fluorogen.[2] **Fluorogen Binding Modulator-1** would cause a decrease in signal by direct inhibition, mimicking the effect of receptor internalization and thus acting as a "false positive." Its utility lies in its ability to counterscreen for such artifacts.

The diagrams below illustrate the standard workflow of a FAP-based GPCR internalization assay and the specific point of interference by **Fluorogen Binding Modulator-1**.

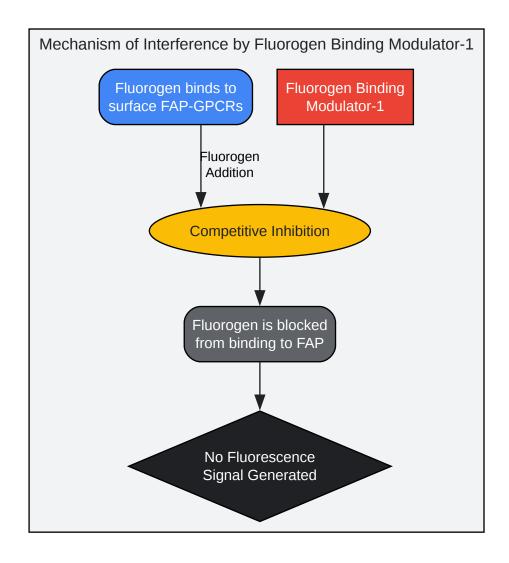




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Caption: Standard workflow for a FAP-based GPCR internalization assay.





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- 2. Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]



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